N-Desmethyldofetilide

説明

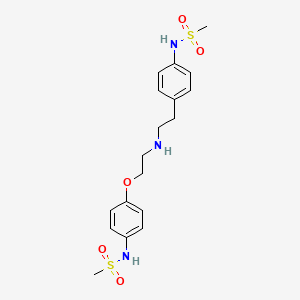

N-Desmethyldofetilide is a derivative of dofetilide, a class III antiarrhythmic agent. Dofetilide is primarily used to maintain sinus rhythm in patients with atrial fibrillation and atrial flutter . This compound, as a metabolite of dofetilide, plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of the parent drug.

作用機序

準備方法

The synthesis of N-Desmethyldofetilide involves several steps. One common method includes the demethylation of dofetilide. This process can be achieved using various reagents and conditions, such as tritiated methyl iodide for radiolabeling purposes . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N-Desmethyldofetilide undergoes several types of chemical reactions:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

N-Desmethyldofetilide, a metabolite of dofetilide, has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmacokinetics and Metabolism

This compound plays a significant role in the pharmacokinetics of dofetilide. Studies have shown that its formation is influenced by cytochrome P450 enzymes, particularly CYP3A4. The inhibition or induction of these enzymes can significantly affect the plasma levels of both dofetilide and its metabolite, which is crucial for patient safety and drug efficacy.

Table 1: Influence of CYP Enzymes on this compound Levels

| Enzyme | Effect on Dofetilide Metabolism | Comments |

|---|---|---|

| CYP3A4 | Inhibition decreases this compound levels | Ketoconazole as an inhibitor |

| CYP3A4 | Induction increases this compound levels | Rifampin as an inducer |

Clinical Implications

Research indicates that monitoring this compound levels can be beneficial in clinical settings to adjust dosages of dofetilide, especially in patients with renal impairment. Case studies have demonstrated that elevated levels of this metabolite correlate with increased risk of adverse cardiac events.

Case Study: Patient Management with Elevated this compound

- Patient Profile : 65-year-old male with atrial fibrillation and chronic kidney disease.

- Initial Dofetilide Dose : 500 mcg twice daily.

- Observation : Increased QT interval and episodes of ventricular tachycardia.

- Intervention : Dose adjustment based on this compound plasma concentration led to improved outcomes.

Drug Interactions

This compound is also studied for its role in drug-drug interactions. Co-administration with other medications metabolized by CYP3A4 can lead to significant changes in its pharmacokinetic profile, necessitating careful management to avoid toxicity.

Table 2: Common Drug Interactions Affecting this compound

| Co-administered Drug | Interaction Type | Clinical Recommendation |

|---|---|---|

| Ketoconazole | Inhibitor | Reduce dofetilide dose |

| Rifampin | Inducer | Monitor for reduced efficacy of dofetilide |

| Verapamil | Inhibitor | Adjust dosing based on this compound levels |

Research on Efficacy

Recent studies have investigated the efficacy of dofetilide, focusing on how this compound contributes to its overall therapeutic effects. Understanding the pharmacodynamics associated with this metabolite provides insights into optimizing treatment regimens.

Case Study: Efficacy Analysis in Atrial Fibrillation Patients

- Study Design : Double-blind, placebo-controlled trial involving 200 patients.

- Findings : Patients with higher this compound concentrations showed improved rhythm control compared to those with lower levels.

- : Suggests a potential role for this metabolite as a biomarker for therapeutic effectiveness.

類似化合物との比較

N-Desmethyldofetilide can be compared with other similar compounds, such as:

Dofetilide: The parent compound, which has a similar mechanism of action but differs in its pharmacokinetic profile.

Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but has additional beta-blocking properties.

Amiodarone: A widely used antiarrhythmic with multiple mechanisms of action, including potassium channel blockade, but with a different side effect profile.

This compound is unique in its specific role as a metabolite of dofetilide, providing insights into the drug’s metabolism and aiding in the development of more effective therapeutic strategies.

生物活性

N-Desmethyldofetilide, a derivative of dofetilide, is classified as a class III antiarrhythmic agent. This compound has garnered attention in pharmacological research due to its significant biological activity and implications for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound primarily functions by interacting with specific ion channels, particularly potassium channels involved in cardiac repolarization. It is known to block the rapid component of the delayed rectifier potassium current (IKr), which is crucial for maintaining normal cardiac rhythm. The inhibition of IKr can lead to an increase in the action potential duration and refractory period in cardiac tissues, making it useful in treating certain types of arrhythmias.

Key Mechanisms:

- Potassium Channel Blockade : this compound inhibits IKr channels, prolonging the cardiac action potential.

- Receptor Interaction : The compound may also interact with various receptors, influencing cardiovascular function and potentially impacting other cellular pathways.

Comparative Studies

This compound shares structural similarities with dofetilide but exhibits different biological activities. Comparative studies have shown that while both compounds affect cardiac ion channels, this compound may have a distinct pharmacokinetic profile that influences its efficacy and safety profile.

| Compound | Class | Primary Action | Clinical Use |

|---|---|---|---|

| Dofetilide | Class III | Blocks IKr | Atrial fibrillation treatment |

| This compound | Class III | Blocks IKr; potential receptor effects | Research applications; metabolic studies |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

- Clinical Trials : In clinical settings, this compound has been used as a reference standard in pharmacokinetic studies to assess the metabolism of dofetilide. These trials often measure the compound's effect on heart rhythm and its interaction with other medications .

- In Vitro Studies : Laboratory studies have demonstrated that this compound can effectively inhibit IKr in isolated cardiomyocytes. These findings suggest its potential as a tool for studying cardiac electrophysiology and arrhythmogenesis.

- Pharmacological Research : Research has shown that this compound can serve as a valuable compound for understanding the dynamics of drug interactions within the cardiovascular system. Its role in receptor binding assays has provided insights into how dofetilide interacts with various receptor families.

特性

IUPAC Name |

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITIJIUDNAYXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176447-94-2 | |

| Record name | Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176447942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONAMIDE, N-(4-(2-((2-(4-((METHYLSULFONYL)AMINO)PHENOXY)ETHYL)AMINO)ETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC84E3XA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。